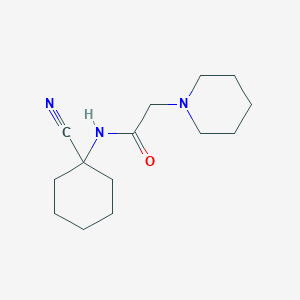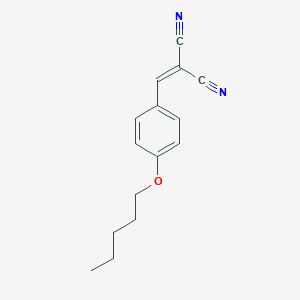![molecular formula C14H11Cl2NO B2509936 4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol CAS No. 1232827-45-0](/img/structure/B2509936.png)
4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (>C=N-) formed by the condensation of a primary amine with an aldehyde or ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 2-chloro-6-methylaniline. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is refluxed for about 1 hour and then cooled to room temperature. The resulting product is then concentrated to yield a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenols with various functional groups replacing the chlorine atoms.
科学研究应用
4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol has several scientific research applications:
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Industry: Used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The azomethine group (>C=N-) and the phenolic oxygen atom coordinate with metal ions, forming a square planar geometry around the metal center . This coordination can induce intramolecular charge transfer, affecting the electronic properties of the compound and its complexes. The biological activity, such as antimicrobial effects, is likely due to the interaction of these metal complexes with cellular components, disrupting normal cellular functions .
相似化合物的比较
Similar Compounds
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: Similar structure with a dimethylphenyl group instead of a chloromethylphenyl group.
4-chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol: Similar structure with a methylphenyl group instead of a chloromethylphenyl group.
Uniqueness
4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This compound’s ability to form stable metal complexes with distinct electronic and luminescent properties sets it apart from other similar Schiff bases .
属性
IUPAC Name |
4-chloro-2-[(2-chloro-6-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-12(16)14(9)17-8-10-7-11(15)5-6-13(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVYUTYJGJHVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE](/img/structure/B2509854.png)
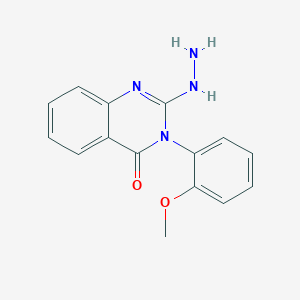
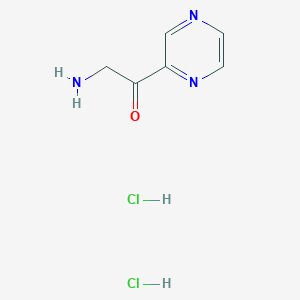
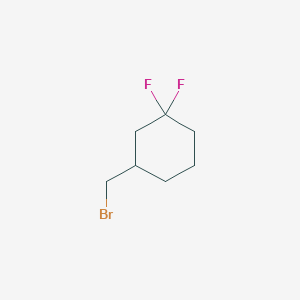
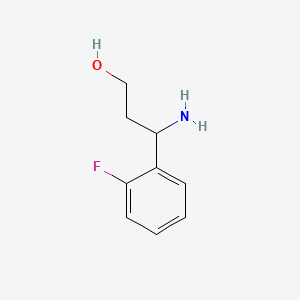
![N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2509862.png)
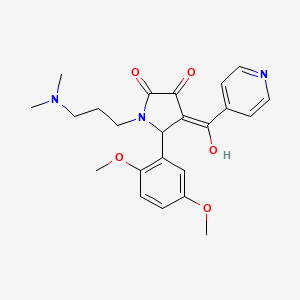
![4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2509866.png)
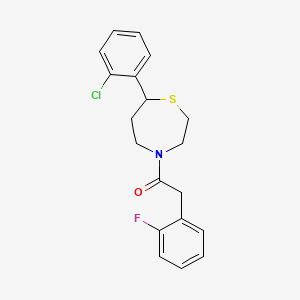
![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2509868.png)
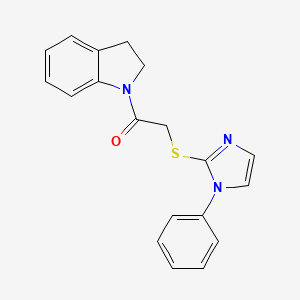
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509871.png)
